molecular formula C16H13N3O3S2 B2785101 (Z)-4-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 902334-18-3

(Z)-4-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid

Katalognummer: B2785101
CAS-Nummer: 902334-18-3
Molekulargewicht: 359.42
InChI-Schlüssel: IYZVSDVIOSVEDS-XFXZXTDPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-4-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C16H13N3O3S2 and its molecular weight is 359.42. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S2/c20-13(21)5-2-8-19-15(22)12(24-16(19)23)9-10-3-1-4-11-14(10)18-7-6-17-11/h1,3-4,6-7,9H,2,5,8H2,(H,20,21)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZVSDVIOSVEDS-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CC=N2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C2C(=C1)N=CC=N2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-4-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid is a synthetic compound that has gained attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features several functional groups that contribute to its biological activity:

  • Thiazolidinone ring : This moiety is known for its diverse pharmacological properties.
  • Quinoxaline derivative : Quinoxalines are recognized for their antimicrobial and anticancer activities.

The molecular formula of the compound is C15H14N2O3SC_{15}H_{14}N_2O_3S, with a molecular weight of approximately 302.35 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to (Z)-4-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related thiazolidinone derivatives have been reported to be as low as 0.004 mg/mL against certain strains, indicating potent antibacterial effects .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL)Target Bacteria
Compound A0.004Staphylococcus aureus
Compound B0.015Bacillus cereus
Compound C0.030Escherichia coli
Compound D0.060Listeria monocytogenes

Anticancer Activity

(Z)-4-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid has also shown promise in cancer research. Compounds with similar structures have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, derivatives containing the thiazolidinone scaffold have been linked to inhibition of key signaling pathways involved in cancer progression, such as PI3K/AKT and MAPK pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The thiazolidinone ring may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
  • Disruption of Membrane Integrity : Compounds may alter membrane permeability, leading to cell death in bacteria and tumor cells.
  • Modulation of Signaling Pathways : The quinoxaline moiety can interfere with signaling pathways that promote cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (Z)-4-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid. Studies indicate that modifications on the quinoxaline ring or thiazolidinone structure can significantly enhance antimicrobial and anticancer potency. For example, substituents at specific positions on the quinoxaline ring have been correlated with increased activity against resistant bacterial strains .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated a series of thiazolidinone derivatives, including those similar to our compound, against a panel of bacterial strains. Results indicated that modifications in the side chains led to varied MIC values, highlighting the importance of structural optimization .
  • Evaluation of Anticancer Properties : In vitro studies demonstrated that specific derivatives exhibited cytotoxic effects on breast cancer cell lines, with IC50 values indicating significant potential for further development as anticancer agents .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antibacterial and antifungal activities. For instance, compounds similar to (Z)-4-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid have shown effectiveness against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin by substantial margins .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (mg/mL)Activity TypeMost Sensitive Strain
Compound A0.004 - 0.03AntibacterialEnterobacter cloacae
Compound B0.008 - 0.06AntifungalTrichoderma viride

Antidiabetic Potential

Thiazolidinone derivatives have been linked to antidiabetic properties, primarily through their action as agonists for PPAR-gamma receptors, which play a crucial role in glucose metabolism and insulin sensitivity. Compounds within this class are being investigated as potential treatments for type 2 diabetes mellitus .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazolidinone derivatives, including those structurally similar to (Z)-4-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid. Results indicated that these compounds exhibited potent activity against resistant bacterial strains, suggesting their potential as novel antibiotic agents .

Evaluation of Antidiabetic Effects

In another investigation, the antidiabetic effects of thiazolidinone derivatives were assessed in diabetic animal models. The results showed a significant reduction in blood glucose levels and improvement in insulin sensitivity, supporting the hypothesis that these compounds could be developed into therapeutic agents for managing diabetes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.